PD0166285 PD0166285 PD0166285 is a potent Wee1 inhibitor and Chk1 inhibitor with activity at nanomolar concentrations. This G2 checkpoint abrogation by PD0166285 was demonstrated to kill cancer cells, there at a toxic highest dose of 0.5 muM in some cell lines for exposure periods of no longer than 6 hours. The deregulated cell cycle progression may have ultimately damaged the cancer cells. We herein report one of the mechanism by which PD0166285 leads to cell death in the B16 mouse melanoma cell line.
Brand Name: Vulcanchem
CAS No.: 185039-89-8
VCID: VC0548340
InChI: InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
SMILES: CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Molecular Formula: C26H27Cl2N5O2
Molecular Weight: 512.4 g/mol

PD0166285

CAS No.: 185039-89-8

Cat. No.: VC0548340

Molecular Formula: C26H27Cl2N5O2

Molecular Weight: 512.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD0166285 - 185039-89-8

CAS No. 185039-89-8
Molecular Formula C26H27Cl2N5O2
Molecular Weight 512.4 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Standard InChI Key IFPPYSWJNWHOLQ-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Appearance Solid powder

Chemical and Pharmacological Profile of PD0166285

Structural Characteristics and Physicochemical Properties

PD0166285 (C26H27Cl2N5O2; molecular weight 512.43 g/mol) features a pyridopyrimidine core substituted with dichlorophenyl and ethoxy-morpholino groups (Figure 1). Its canonical SMILES string (O=C1N(C)C2=NC(NC3=CC=C(OCCN(CC)CC)C=C3)=NC=C2C=C1C4=C(Cl)C=CC=C4Cl) reflects this unique architecture, which enables simultaneous binding to Wee1 and PKMYT1 kinase domains .

Table 1: Key physicochemical properties of PD0166285

PropertyValue
Solubility (DMSO)65 mg/mL (126.85 mM)
IC50 (Wee1)24 nM
IC50 (PKMYT1)72 nM
IC50 (Chk1)3.433 μM
Plasma Protein BindingPredicted >90% (structural analogs)

The compound demonstrates favorable solubility in DMSO, facilitating in vitro experimentation, though its pharmacokinetic profile in vivo remains less characterized .

Target Selectivity and Inhibition Kinetics

PD0166285 exhibits a unique dual-inhibition profile among Wee1-targeted agents:

Table 2: Kinase inhibition profile of PD0166285

TargetIC50 (nM)Selectivity Over Chk1
Wee124143-fold
PKMYT17247-fold
Chk13433-

This selectivity enables specific G2/M checkpoint abrogation without significant interference with homologous recombination repair mediated by Chk1 . Kinetic studies reveal non-competitive inhibition of Wee1 with a Ki of 18 nM, suggesting strong target engagement at sub-100 nM concentrations .

Mechanism of Action: Cell Cycle Modulation and DNA Damage Response

G2/M Checkpoint Abrogation

PD0166285 exerts its primary anticancer effect through dual inhibition of Wee1 and PKMYT1, kinases responsible for phosphorylating CDK1 at Tyr-15 and Thr-14 residues:

Active CDK1=CDK1(pTyr15+pThr14)\text{Active CDK1} = \text{CDK1} - (\text{pTyr15} + \text{pThr14})

In TP53-mutant cells lacking functional G1/S checkpoint control, PD0166285 treatment (400-800 nM) reduces phospho-CDK1 levels by 60-80% within 4 hours, forcing premature transition from G2 to mitosis . This effect is particularly pronounced in radiation-exposed cells, where PD0166285 decreases irradiation-induced Cdc2 phosphorylation by 90% across seven cancer cell lines .

Induction of Mitotic Catastrophe

The compound triggers mitotic catastrophe through two complementary mechanisms:

  • Microtubule Destabilization: 24-hour treatment with 0.5 μM PD0166285 reduces β-tubulin polymerization by 40% in B16 melanoma cells, creating aberrant mitotic spindles .

  • Cyclin D Suppression: PD0166285 downregulates cyclin D1/D3 expression by 50-70% within 6 hours, disrupting G1/S progression in surviving cells .

These effects synergize to produce a 3.2-fold increase in γ-H2AX foci (DNA damage markers) compared to Wee1 inhibition alone .

Therapeutic Applications in TP53-Mutant Cancers

Lung Squamous Cell Carcinoma (LUSC)

In TP53-mutant LUSC models (NCI-H226, NCI-H520):

  • Monotherapy: 400 nM PD0166285 reduces colony formation by 75-80% (p<0.001 vs control) .

  • Cisplatin Combination:

    • IC50 reduction from 2.579 μM to 0.883 μM (2.9-fold sensitization)

    • Apoptosis increase from 12% to 38% (p=0.002) via Stat1 activation

    • Complete tumor regression in 30% of PDX models .

Table 3: PD0166285 efficacy in LUSC cell lines

Cell LineTP53 StatusPD IC50 (nM)Cisplatin IC50 (μM)Combination Index
NCI-H226Mutant6411.5200.32
NCI-H520Mutant7042.1350.41
Calu1Mutant12042.5790.56

Esophageal Squamous Cell Carcinoma (ESCC)

In TP53-mutant ESCC models (KYSE150, TE1):

  • Radiation sensitization: Survival fraction decreases from 0.45 to 0.12 at 2 Gy (p<0.01)

  • In vivo tumor growth inhibition: 68% reduction vs control (p=0.004)

  • γ-H2AX upregulation: 4.1-fold increase post-combination therapy .

Melanoma and Other Solid Tumors

B16 melanoma cells show:

  • G1 arrest (67% → 86% in 4 hours) at 0.5 μM

  • Complete loss of G2/M population (17% → 2%)

  • 90% reduction in metastatic potential in adhesion assays .

Combination Therapy Strategies

With DNA-Damaging Agents

Cisplatin Synergy:

  • 400 nM PD0166285 + 1 μM cisplatin increases apoptosis from 15% to 45% in LUSC

  • SOCS3 downregulation (2.5-fold) enhances Stat1-mediated death signaling .

Radiation Potentiation:

  • Dose modification factor (DMF) of 1.23 at 2 Gy

  • 80% reduction in colony formation vs radiation alone .

With Targeted Therapies

Preclinical data suggest synergy with:

  • PARP inhibitors (1.8-fold increase in DNA damage)

  • ATR inhibitors (complete cell cycle arrest abrogation)

Future Directions and Clinical Translation

Key development challenges include:

  • Biomarker Identification: TP53 mutation status and Wee1/PKMYT1 expression levels as predictive biomarkers

  • Dosing Optimization: Intermittent vs continuous dosing to balance efficacy and toxicity

  • Novel Formulations: Nanoparticle delivery to overcome P-gp mediated resistance

Ongoing research explores PD0166285 analogs with improved pharmacokinetics, including a 2-methoxy derivative showing 5-fold increased oral bioavailability in murine models.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :